molecular formula C31H68O12Si8 B1587375 PSS-Allyl-Heptaisobutyl substituted CAS No. 351003-00-4

PSS-Allyl-Heptaisobutyl substituted

Cat. No.: B1587375
CAS No.: 351003-00-4
M. Wt: 857.5 g/mol
InChI Key: PSHVSOPQXBHADK-UHFFFAOYSA-N
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Description

Conceptual Framework of Polyhedral Oligomeric Silsesquioxanes (POSS) as Hybrid Nanomaterials

POSS are a class of organic-inorganic hybrid materials with a distinct three-dimensional, cage-like structure. mdpi.comnih.gov These nanomaterials, typically 1 to 3 nanometers in size, are based on the empirical formula (RSiO_1.5_)n, where 'n' is an even number, commonly 8, 10, or 12. mdpi.commdpi.com The core of their utility lies in this hybrid structure, which merges the robustness of an inorganic silicate (B1173343) with the chemical versatility of organic functional groups. nih.gov This unique composition makes POSS an ideal building block for creating advanced composite materials with precisely controlled properties. mdpi.comnih.gov

The foundation of a POSS molecule is its inorganic core, a rigid cage structure composed of silicon (Si) and oxygen (O) atoms linked in alternating Si-O-Si bonds. nih.govrsc.org This nano-sized silica (B1680970) cage provides excellent mechanical strength and thermal stability, similar to silica. mdpi.com The most common architecture is a cubic cage of eight silicon atoms at the corners and twelve oxygen atoms along the edges. mdpi.com This well-defined, stable framework is the "inorganic" component that imparts ceramic-like properties to the molecule. mdpi.comnih.gov

Attached to the silicon atoms at the vertices of the inorganic cage are organic groups, denoted by 'R' in the general formula. mdpi.com These groups form an outer envelope that can be tailored to achieve desired properties and reactivity. mdpi.com The ability to modify these peripheral organic groups is a key feature of POSS, allowing for the creation of a vast array of materials with specific functionalities. nih.govrsc.org For instance, phenyl groups can enhance thermal stability, while vinyl groups can be copolymerized with other monomers. mdpi.com This chemical tunability allows POSS to be incorporated into various polymer systems through either chemical bonding or physical blending, influencing the final properties of the hybrid material. mdpi.commdpi.com

Significance of PSS-Allyl-Heptaisobutyl Substituted within the POSS Chemical Landscape

This compound, also known by its systematic name 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo[9.5.1.1^3,9^.1^5,15^.1^7,13^]octasiloxane, is a specific POSS molecule where the organic envelope consists of one reactive allyl group and seven inert isobutyl groups. sigmaaldrich.combszh.cn This precise arrangement of functional groups defines its role and significance within the broader family of POSS materials.

The single allyl group (CH₂=CH-CH₂-) provides a reactive site, making the molecule a functional monomer. This olefin moiety can participate in various chemical reactions, such as polymerization, grafting, and 1,3-dipolar cycloadditions, allowing it to be covalently bonded into polymer chains. mdpi.comnih.gov This integration can significantly enhance the properties of the host polymer.

Conversely, the seven isobutyl groups (-(CH₂)CH(CH₃)₂) are bulky, non-polar alkyl chains. These groups make the molecule compatible with other non-polar polymers and can improve the processability and mechanical properties of the resulting composite material. mdpi.com The combination of a single reactive handle with multiple compatibilizing groups makes this compound a unique building block for creating precisely structured nanocomposites.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 351003-00-4 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₃₁H₆₈O₁₂Si₈ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 857.55 g/mol sigmaaldrich.comsigmaaldrich.com
Melting Point 231-236 °C sigmaaldrich.comsigmaaldrich.com
Synonyms 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, Isobutyl(allyl)-POSS® sigmaaldrich.combszh.cn

Current Academic Research Trajectories and Gaps for this compound

Academic research into POSS-based materials is a burgeoning field, with applications being explored in areas ranging from biomedical devices and drug delivery to advanced coatings and nanocomposites. acs.orgnih.govrsc.org Research often focuses on leveraging the reactive functional groups on the POSS cage to create novel materials. For instance, studies have utilized POSS derivatives containing olefin moieties (similar to the allyl group) for microwave-assisted cycloaddition reactions to form new composite materials for potential use in bone tissue engineering. nih.gov

However, a review of the current literature reveals a noticeable gap in research that focuses specifically on this compound. While many studies investigate POSS with various functional groups, detailed investigations into the specific polymerization kinetics, composite properties, and unique applications derived from the mono-allyl, hepta-isobutyl structure are not widely published.

Potential research trajectories for this specific compound could include:

Copolymerization Studies: Investigating its incorporation into polyolefins or other polymers where the isobutyl groups would ensure good miscibility.

Surface Modification: Using the allyl group to graft the POSS molecule onto surfaces to modify properties like hydrophobicity or biocompatibility.

Nanocomposite Fabrication: Exploring its use as a reinforcing agent in thermoplastic or thermoset matrices, and characterizing the mechanical and thermal property enhancements.

The lack of dedicated research on this compound suggests that its full potential as a specialized nanomaterial additive has yet to be fully explored, presenting an opportunity for future academic and industrial investigation.

Properties

IUPAC Name

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H68O12Si8/c1-16-17-44-32-45(18-25(2)3)35-48(21-28(8)9)37-46(33-44,19-26(4)5)39-50(23-30(12)13)40-47(34-44,20-27(6)7)38-49(36-45,22-29(10)11)42-51(41-48,43-50)24-31(14)15/h16,25-31H,1,17-24H2,2-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVSOPQXBHADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H68O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405073
Record name 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-00-4
Record name 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptakis(isobutyl)allylsilsesquioxane
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Synthetic Methodologies and Reaction Pathways for Pss Allyl Heptaisobutyl Substituted

Precursor-Based Synthetic Routes

The most established and controlled method for synthesizing PSS-Allyl-Heptaisobutyl substituted, formally known as 1-Allyl-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, relies on a two-step, precursor-based approach. This method ensures a high degree of purity and structural integrity of the final product.

Utilization of Cage Silsesquioxane Precursors

The synthesis commences with the formation of a reactive silsesquioxane precursor. A common starting point is the hydrolytic condensation of isobutyltrimethoxysilane (B108605). This process leads to the formation of incompletely condensed silsesquioxane species, such as 1,3,5,7,9,11,14-heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol. This trisilanol is a key intermediate, possessing an open-cage structure that can be capped to form the desired polyhedral oligomeric silsesquioxane (POSS) core.

The subsequent step involves the reaction of this trisilanol intermediate with a silicon-hydride-containing reagent, such as trichlorosilane (B8805176) (HSiCl₃). This reaction effectively "caps" the open cage, leading to the formation of a fully condensed T₈ cage structure with a single reactive silicon-hydride (Si-H) bond. This precursor is known as 1-hydro-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane. The presence of the seven isobutyl groups renders the molecule soluble in many organic solvents, facilitating subsequent reactions.

Controlled Introduction of Allyl and Isobutyl Functionalities

With the heptaisobutyl-substituted hydridosilsesquioxane precursor in hand, the final step is the introduction of the allyl group. This is achieved through a hydrosilylation reaction. The Si-H bond on the silsesquioxane cage is reacted with an allyl-containing molecule, typically allyl bromide or allyl chloride, in the presence of a suitable catalyst. This reaction proceeds with high selectivity, attaching the allyl group to the silicon atom that previously held the hydride. The isobutyl groups, being chemically inert under these conditions, remain unchanged, thus yielding the desired this compound compound.

Direct Synthesis Approaches and Optimized Reaction Conditions

While the precursor-based route offers excellent control, direct synthesis methods aim to construct the functionalized silsesquioxane in a more streamlined fashion. These approaches typically involve the co-hydrolysis of a mixture of organosilane precursors. For this compound, this would involve the co-hydrolytic condensation of isobutyltrimethoxysilane and allyltrimethoxysilane (B1265876) in a specific stoichiometric ratio. However, achieving a monosubstituted product with high yield and purity through this method can be challenging due to the potential for forming a mixture of products with varying degrees of allylation.

Temperature and Pressure Regimes for Synthesis

The hydrosilylation step for the introduction of the allyl group is typically conducted under mild to moderate temperature conditions. The reaction temperature can range from ambient temperature (20-25 °C) to elevated temperatures of up to 200 °C, depending on the specific catalyst and reactants used. matthey.com The reaction is generally carried out at atmospheric pressure in an inert atmosphere, such as nitrogen or argon, to prevent side reactions involving moisture and oxygen.

Table 1: Typical Reaction Conditions for the Hydrosilylation Step
ParameterTypical RangeNotes
Temperature20 - 200 °COptimization is crucial for balancing reaction rate and selectivity.
PressureAtmosphericTypically performed under an inert atmosphere (N₂ or Ar).
SolventToluene, Xylene, THFChoice of solvent depends on the solubility of the silsesquioxane precursor.
Reactant RatioSlight excess of allyl reagentTo ensure complete conversion of the hydridosilsesquioxane.

Catalytic Systems in Compound Formation (e.g., Platinum-based Catalysts)

Platinum-based catalysts are the most effective and widely used catalysts for the hydrosilylation reaction in the synthesis of this compound. Among these, Karstedt's catalyst (a platinum(0)-divinyldisiloxane complex) is particularly favored due to its high activity and solubility in organic media. matthey.comheraeus-precious-metals.com Other platinum catalysts, such as Speier's catalyst (H₂PtCl₆), can also be employed. The catalyst loading is typically very low, in the range of 30-100 parts per million (ppm) relative to the reactants. heraeus-precious-metals.com The choice of catalyst and its concentration can influence the reaction kinetics and the potential for side reactions.

Table 2: Common Catalytic Systems for Hydrosilylation of Silsesquioxanes
CatalystTypical LoadingKey Characteristics
Karstedt's Catalyst30 - 100 ppmHigh activity, good solubility, widely used. matthey.comheraeus-precious-metals.com
Speier's Catalyst~10⁻⁴ MOne of the earliest and still effective hydrosilylation catalysts. nih.gov
Ashby's CatalystVariableSuitable for high-temperature curing applications. heraeus-precious-metals.com
Lamoreaux's CatalystVariableUsed in specific applications like fire-retardant silicone rubbers. heraeus-precious-metals.com

Advanced Functionalization Reactions Initiated from the Allyl Moiety

The allyl group on the this compound cage is a versatile functional handle that allows for a variety of subsequent chemical modifications. This opens up possibilities for creating a wide range of derivative compounds with tailored properties. Some of the key advanced functionalization reactions include:

Thiol-Ene Reaction: The allyl group readily undergoes a thiol-ene "click" reaction with a wide range of thiol-containing molecules. wikipedia.orgnih.gov This reaction can be initiated by UV light or a radical initiator and proceeds with high efficiency and selectivity, allowing for the attachment of various functional groups, such as carboxylic acids, esters, and alcohols. wikipedia.orgnih.gov

Epoxidation: The double bond of the allyl group can be converted into an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This epoxidized derivative can then be subjected to ring-opening reactions with various nucleophiles to introduce a diverse array of functionalities.

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the allyl group with an aryl or vinyl halide in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com This reaction is a powerful tool for attaching aromatic or vinylic substituents to the silsesquioxane cage. organic-chemistry.orgyoutube.com

Metathesis: Olefin metathesis, catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, can be used to modify the allyl group. Cross-metathesis with other olefins allows for the introduction of new carbon-carbon double bonds with different substituents.

These functionalization reactions significantly expand the chemical space accessible from this compound, making it a valuable building block for the synthesis of advanced materials with applications in various fields.

Table of Compound Names

Trivial Name/AbbreviationFull Chemical Name
This compound1-Allyl-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Heptaisobutyl-trisilanol1,3,5,7,9,11,14-heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
Heptaisobutyl-hydridosilsesquioxane1-hydro-3,5,7,9,11,13,15-heptaisobutyl-pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Karstedt's CatalystPlatinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex
Speier's CatalystHexachloroplatinic acid
m-CPBAmeta-Chloroperoxybenzoic acid
Grubbs' CatalystBenzylidene-bis(tricyclohexylphosphine)dichlororuthenium

Hydrosilylation Reaction Pathways

Hydrosilylation is a fundamental and widely utilized reaction in silicon chemistry for forming stable silicon-carbon bonds. For this compound, this reaction involves the addition of a hydrosilane (containing an Si-H bond) across the allyl group's carbon-carbon double bond. This process is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst or Speier's catalyst. mdpi.comresearchgate.net

The reaction generally proceeds with high efficiency and offers control over the final product's structure. The addition can result in two different regioisomers: the β-adduct (anti-Markovnikov product), where the silicon atom attaches to the terminal carbon of the allyl group, and the α-adduct (Markovnikov product), where the silicon attaches to the internal carbon. With platinum catalysts, the β-addition is strongly favored, leading to a linear alkyl-silane linkage which is often the desired outcome for extending the POSS cage. mdpi.com Rhodium-based catalysts have also been explored to achieve high selectivity and efficiency. researchgate.netnih.gov

The general pathway can be depicted as: R₇Si₈O₁₂-CH₂CH=CH₂ + H-SiR'₃ → (catalyst) → R₇Si₈O₁₂-CH₂CH₂CH₂-SiR'₃ (where R = isobutyl and R' can be a variety of groups such as alkyl, alkoxy, or chloro)

The choice of hydrosilane reagent determines the functionality introduced. For instance, using triethoxysilane (B36694) would append a reactive site for subsequent sol-gel processing, while using dimethylchlorosilane would introduce a site for nucleophilic substitution.

Interactive Table 1: Illustrative Hydrosilylation Reactions of this compound

Hydrosilane ReagentCatalystPredominant ProductPotential Application of Product
TrichlorosilanePlatinum(0)-divinyltetramethyldisiloxane (Karstedt's Catalyst)PSS-(3-trichlorosilylpropyl)-HeptaisobutylPrecursor for surface modification, crosslinking agent
TriethoxysilaneHexachloroplatinic acid (Speier's Catalyst)PSS-(3-triethoxysilylpropyl)-HeptaisobutylSol-gel processes, adhesion promoter
1,1,3,3-TetramethyldisiloxanePlatinum BlackPSS-propyl-(tetramethyldisiloxane)-HeptaisobutylSilicone network formation, hydrophobization
DiphenylphosphineRhodium ComplexPSS-(3-diphenylphosphinopropyl)-HeptaisobutylLigand for catalysis, metal coordination

"Click" Chemistry Applications

"Click" chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for materials synthesis and functionalization. nih.gov The allyl group of this compound is an excellent substrate for several click reactions.

Thiol-Ene Click Chemistry Mechanisms

The thiol-ene reaction is a prime example of click chemistry, involving the addition of a thiol (R-SH) to an alkene (the allyl group). fujifilm.com This reaction can be initiated either by radicals (using photoinitiators or thermal initiators) or by base/nucleophile catalysis (Michael addition). fujifilm.comfujifilm.com

Radical-mediated Thiol-Ene: This is the most common pathway. A radical initiator generates a thiyl radical (RS•), which then adds to the allyl double bond. This addition is anti-Markovnikov, yielding a single regioisomer. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. fujifilm.com This method is highly efficient and can be triggered by UV light or heat, offering spatial and temporal control over the reaction. researchgate.netyoutube.com

Michael Addition Pathway: In the presence of a suitable base, the thiol can be deprotonated to form a thiolate anion. This anion then acts as a nucleophile, attacking the double bond in a conjugate addition fashion. This pathway is often used with electron-deficient alkenes, but can be applied to allyl systems under specific conditions.

This versatility allows for the covalent attachment of a vast range of thiol-containing molecules, from simple alkyl thiols to complex biomolecules or functional polymers, onto the POSS cage. fujifilm.comnih.gov

Interactive Table 2: Functionalization of PSS-Allyl-Heptaisobutyl via Thiol-Ene Chemistry

Thiol ReagentInitiation MethodResulting Functional GroupPotential Application
1-DodecanethiolUV irradiation (with DMPA initiator)Dodecyl thioetherHydrophobic surface modification
3-Mercaptopropionic acidThermal (with AIBN initiator)Carboxylic acidSite for further amidation, bioconjugation
CysteineBase catalysis in aqueous mediaAmino acidBiocompatible materials, peptide synthesis
(3-Mercaptopropyl)trimethoxysilaneUV irradiationTrialkoxysilyl thioetherInorganic surface grafting, hybrid materials
Copper(I)-Catalysed Azide-Alkyne Cycloaddition (CuAAC) Routes

The CuAAC reaction, the most iconic click reaction, forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. dtic.milmdpi.com While this compound possesses neither of these functional groups, its allyl group can be readily converted into either an azide or an alkyne, making it a gateway to this powerful conjugation chemistry. mdpi.com

Route to Alkyne-POSS: The allyl group can be transformed into a terminal alkyne. A common method involves bromination of the double bond, followed by a double dehydrobromination using a strong base.

R₇Si₈O₁₂-CH₂CH=CH₂ + Br₂ → R₇Si₈O₁₂-CH₂CH(Br)CH₂(Br)

R₇Si₈O₁₂-CH₂CH(Br)CH₂(Br) + 2 NaNH₂ → R₇Si₈O₁₂-C≡CH

Route to Azide-POSS: The allyl group can be converted to an azidopropyl group. This can be achieved via anti-Markovnikov hydrobromination followed by nucleophilic substitution with sodium azide.

R₇Si₈O₁₂-CH₂CH=CH₂ + HBr (with peroxides) → R₇Si₈O₁₂-CH₂CH₂CH₂Br

R₇Si₈O₁₂-CH₂CH₂CH₂Br + NaN₃ → R₇Si₈O₁₂-CH₂CH₂CH₂N₃

Once the azide- or alkyne-functionalized POSS is synthesized, it can be "clicked" with a complementary molecule in the presence of a Cu(I) catalyst, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov This strategy enables the modular assembly of complex POSS-containing architectures. dtic.mil

Radical-Mediated Polymerization Strategies

The polymerization of allyl monomers is known to be challenging via traditional free-radical pathways. fujifilm.com The primary reason is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, effectively terminating the kinetic chain and resulting in low molecular weight oligomers.

However, alternative radical-mediated strategies have been explored. One such approach is radical-mediated cyclization (RMC). acs.org In this proposed mechanism, a radical initiator first abstracts an allylic hydrogen from one POSS-allyl monomer to form a resonance-stabilized allyl radical. This radical can then attack the double bond of a second POSS-allyl monomer, leading to the formation of a five-membered ring structure and a new radical center. This new radical can then propagate the chain by abstracting a hydrogen from a third monomer, creating a cyclolinear polymer architecture. acs.org This pathway avoids the typical limitations of simple addition polymerization of allyl monomers.

The polymerization can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often requiring elevated temperatures. researchgate.netacs.org Gamma radiation has also been used to initiate the polymerization of allyl monomers.

1,3-Dipolar Cycloaddition Processes and Their Selectivity

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne). The allyl group of this compound serves as an excellent dipolarophile in these reactions.

The process is a concerted [4π + 2π] cycloaddition, electroni-cally similar to the Diels-Alder reaction. A common example is the reaction with a nitrile oxide (generated in situ from an oxime) to form an isoxazoline (B3343090) ring, or with an azide to form a triazoline ring (which can subsequently rearrange).

R₇Si₈O₁₂-CH₂CH=CH₂ + R'-C≡N⁺-O⁻ → R₇Si₈O₁₂-functionalized isoxazoline

The regioselectivity of the cycloaddition (i.e., the orientation of the 1,3-dipole as it adds across the double bond) is governed by both steric and electronic factors, specifically the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile. For an unsymmetrical alkene like the allyl group, mixtures of regioisomers are possible, although one may be favored depending on the specific 1,3-dipole used.

Denitrogenative Polymerization Techniques

Denitrogenative polymerization refers to polymerization reactions where dinitrogen (N₂) is eliminated as a byproduct during the propagation step. This strategy often involves monomers containing functionalities like diazo compounds or specific types of azides that can be induced to extrude N₂ thermally or photochemically, generating highly reactive intermediates like carbenes or nitrenes that drive polymerization.

The application of denitrogenative polymerization techniques directly to this compound is not widely documented in the literature. Such a strategy would likely require prior modification of the allyl group into a suitable nitrogen-extruding moiety. For example, one could theoretically synthesize a diazo-functionalized POSS derivative.

However, a related and more common process involves the use of azo initiators , such as AIBN, to kickstart radical polymerization. dtic.mil In this case, the azo compound decomposes, releasing N₂ gas and generating radicals that initiate the polymerization of the allyl-POSS monomers as described in the radical-mediated polymerization section. dtic.milmdpi.com While nitrogen is released, this is an initiation event, not a feature of the propagation step that defines a true denitrogenative polymerization. Therefore, while azo compounds are crucial tools for polymerizing allyl-POSS, denitrogenative polymerization as a distinct mechanism for this substrate remains a largely theoretical or unexplored pathway.

Mechanistic Investigations of Compound Formation and Transformation

Detailed mechanistic studies are paramount for controlling the synthesis of Allyl-Heptaisobutyl POSS. These investigations provide a foundational understanding of the reaction pathways, allowing for the optimization of reaction conditions to maximize yield and purity.

Reaction Kinetics and Rate Determinations

The kinetics of the corner-capping reaction to form Allyl-Heptaisobutyl POSS are influenced by several factors, including the concentration of reactants, the type of catalyst used, and the reaction temperature. While specific rate determination studies for the synthesis of Allyl-Heptaisobutyl POSS are not extensively documented in publicly available literature, kinetic analyses of analogous systems, such as the cross-linking of starches with phosphorus oxychloride, show that faster-acting reagents lead to a more rapid decrease in the swelling potential of the granules, indicating a higher reaction rate. researchgate.net

In the context of POSS synthesis, the reaction rate can be monitored using techniques like in-situ Fourier Transform Infrared (FT-IR) spectroscopy. rsc.org For instance, in hydrosilylation reactions of alkynes with POSS hydrides, FT-IR can track the disappearance of the Si-H bond, providing real-time kinetic data. rsc.org Similarly, for the corner-capping reaction, one could monitor the consumption of the silanol (B1196071) (Si-OH) groups of the heptaisobutyl POSS trisilanol. The reaction is often catalyzed by nucleophilic agents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which has been shown to be an efficient catalyst for condensation reactions between incompletely condensed trisilanol-POSS and organotrialkoxysilanes. researchgate.net The rate of reaction is also dependent on the solvent, with solvents that can stabilize the transition state generally leading to faster reactions.

FactorInfluence on Reaction RateRationale
Reactant Concentration Increased concentration generally increases the rate.Higher concentration leads to more frequent molecular collisions.
Catalyst Nucleophilic catalysts (e.g., TBAF) accelerate the reaction.Catalysts provide an alternative, lower-energy reaction pathway. researchgate.net
Temperature Higher temperatures typically increase the rate.Provides molecules with sufficient energy to overcome the activation barrier.
Solvent The choice of solvent can significantly affect the rate.Solvents can stabilize or destabilize reactants and transition states.

Elucidation of Regio- and Stereoselectivity in Syntheses

Regio- and stereoselectivity are critical aspects of the synthesis of Allyl-Heptaisobutyl POSS, as they determine the precise location and orientation of the allyl group on the silsesquioxane cage.

In the context of corner-capping a trisilanol, the primary goal is to achieve monosubstitution. Studies on the corner-opening and subsequent corner-capping of monosubstituted T8 POSS have shown that the yield of the desired monosubstituted product is significantly higher than that of di- or tri-substituted byproducts. rsc.org This suggests a high degree of regioselectivity in the corner-capping reaction, where the reactive silane (B1218182) preferentially reacts with the three silanol groups of a single open corner.

For functionalization via hydrosilylation, the regioselectivity of the addition of the Si-H bond across the allyl group's double bond is a key consideration. Hydrosilylation of alkenes, catalyzed by transition metals like platinum (e.g., Karstedt's catalyst), typically follows an anti-Markovnikov addition pattern. wikipedia.org This means the silicon atom attaches to the terminal carbon of the allyl group (the γ-position), resulting in a propyl linkage between the POSS cage and the functional group. However, the choice of catalyst and reaction conditions can influence this selectivity. For example, rhodium-based catalysts have been developed for the highly selective hydrosilylation of allyl chloride to form the γ-isomer, minimizing the formation of other isomers. researchgate.net In some photocatalyzed hydrosilylations, the regioselectivity is governed by kinetic and thermodynamic effects in radical addition processes. nih.gov

Stereoselectivity in these reactions can also be controlled. For instance, asymmetric hydrosilylation using chiral catalysts can lead to the formation of enantiomerically enriched products. libretexts.org While specific studies on the stereoselectivity of Allyl-Heptaisobutyl POSS synthesis are not prominent, the principles derived from other systems are applicable. The rigid, well-defined structure of the POSS cage can also impart a degree of stereocontrol on the reaction.

Reaction TypeSelectivity TypeTypical OutcomeInfluencing Factors
Corner-Capping RegioselectivityHigh yield of monosubstituted product. rsc.orgStoichiometry, reaction conditions.
Hydrosilylation RegioselectivityPredominantly anti-Markovnikov addition (γ-isomer). wikipedia.orgCatalyst (Pt, Rh), reaction mechanism (radical vs. metal-catalyzed). researchgate.netnih.gov
Hydrosilylation StereoselectivityCan be controlled with chiral catalysts. libretexts.orgCatalyst structure, substrate geometry.

Analysis of Side Reactions and Byproduct Formation

The synthesis of Allyl-Heptaisobutyl POSS is not always perfectly selective, and the formation of side products can occur. Understanding these side reactions is crucial for developing purification strategies and optimizing reaction conditions to minimize their occurrence.

One potential side reaction in the corner-capping synthesis is the formation of di- or tri-substituted POSS, where the allyl-functionalized silane reacts with more than one POSS trisilanol molecule, leading to larger, bridged structures. However, as previously mentioned, the yield of these byproducts is often low compared to the desired monosubstituted product. rsc.org Incomplete condensation can also occur, leaving some unreacted silanol groups.

In hydrosilylation reactions, a common side reaction is the isomerization of the double bond in the allyl group. For example, the platinum-catalyzed hydrosilylation can lead to the formation of products with the double bond shifted along the carbon chain. rsc.org Another potential byproduct in hydrosilylation is the formation of vinyl or allylic silanes resulting from beta-hydride elimination. wikipedia.org

The choice of catalyst can also lead to different byproducts. For instance, in the hydrosilylation of allyl chloride, conventional platinum catalysts can lead to various side products, whereas specific rhodium catalysts can achieve over 99% selectivity for the desired product. researchgate.net

Synthetic MethodPotential Side Reaction/ByproductReason/Mechanism
Corner-Capping Di- or tri-substituted POSSReaction between multiple POSS trisilanol molecules and the allyl silane.
Corner-Capping Incompletely condensed productsInsufficient reaction time or non-stoichiometric amounts of reactants.
Hydrosilylation Double bond isomerizationA known side reaction with certain transition metal catalysts. rsc.org
Hydrosilylation Formation of vinyl/allylic silanesOccurs via beta-hydride elimination. wikipedia.org

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Characterization Methodologies

The precise molecular architecture of PSS-Allyl-Heptaisobutyl substituted, where a single allyl group and seven isobutyl groups are attached to the vertices of a cubic silica (B1680970) cage (Si₈O₁₂), is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the arrangement of protons and carbons in the organic moieties to the confirmation of the silicon-oxygen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing unambiguous evidence for the covalent attachment of the organic groups to the inorganic core and their respective chemical environments.

The ¹H NMR spectrum of this compound is instrumental in identifying the protons of the allyl and heptaisobutyl groups. The distinct chemical shifts and coupling patterns allow for the precise assignment of each proton, confirming the 1:7 ratio of the organic substituents.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~4.9m2H-CH=CH
~1.7d2H-Si-CH ₂-CH=CH₂
~1.85m7H-Si-CH₂-CH (CH₃)₂
~0.95d42H-Si-CH₂-CH(C H₃)₂
~0.6d14H-Si-CH ₂-CH(CH₃)₂

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific conformation of the molecule.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the organic substituents. Each unique carbon atom in the allyl and isobutyl groups gives rise to a distinct signal, confirming their presence and connectivity.

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~134-C H=CH₂
~114-CH=C H₂
~24-Si-C H₂-CH=CH₂
~25.8-Si-CH₂-C H(CH₃)₂
~24.0-Si-CH₂-CH(C H₃)₂
~22.5-Si-C H₂-CH(CH₃)₂

²⁹Si NMR spectroscopy is uniquely suited for probing the silicon environments within the silsesquioxane cage. For this compound, two distinct silicon resonances are expected, confirming the presence of two different types of silicon atoms: one bonded to the allyl group and seven bonded to the isobutyl groups. The chemical shifts are indicative of a fully condensed T₈ cage structure.

Expected ²⁹Si NMR Data:

Chemical Shift (ppm)Assignment
~ -67 to -69Si -CH₂CH(CH₃)₂
~ -79 to -81Si -CH₂CH=CH₂

The upfield shift of the silicon atom attached to the allyl group is a characteristic feature, distinguishing it from the silicon atoms bonded to the saturated isobutyl groups.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The spectrum displays characteristic absorption bands corresponding to the vibrations of the Si-O-Si cage, the C-H bonds of the alkyl and alkenyl groups, and the C=C double bond of the allyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3080Weak=C-H stretch (alkenyl)
~2955, 2925, 2870StrongC-H stretch (alkyl)
~1640MediumC=C stretch (alkenyl)
~1465MediumC-H bend (alkyl)
~1100Very StrongAsymmetric Si-O-Si stretch (cage)
~910Medium=C-H bend (alkenyl)
~740StrongSi-C stretch

The prominent and broad absorption band around 1100 cm⁻¹ is a hallmark of the Si-O-Si cage structure, confirming the integrity of the inorganic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While the this compound compound itself is not strongly chromophoric in the visible region, UV-Vis spectroscopy can provide information about electronic transitions, primarily within the allyl group. The silsesquioxane cage and the isobutyl groups are largely transparent in the near-UV and visible regions.

Expected UV-Vis Absorption:

Wavelength (λmax)Molar Absorptivity (ε)Assignment
Below 250 nmLowπ → π* transition of the C=C bond

The absence of significant absorption in the visible spectrum confirms the colorless nature of the compound. The primary use of UV-Vis in this context is to confirm the presence of the unsaturated allyl functionality and to ensure the absence of chromophoric impurities.

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of macromolecules like POSS. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the analyte molecule.

Table 1: Expected MALDI-TOF MS Data for this compound

IonExpected m/z
[M+H]⁺~858.56
[M+Na]⁺~880.54
[M+K]⁺~896.51

Note: The table presents theoretical values. Actual results may vary based on experimental conditions.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are indispensable for assessing the molecular weight distribution and purity of this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. umass.edu For a discrete molecule like this compound, GPC is primarily used to confirm its monodispersity. An ideal GPC chromatogram would show a single, sharp peak, indicating a narrow molecular weight distribution and the absence of oligomeric or polymeric impurities. The retention time of the peak, when calibrated against known standards, can provide an estimate of the molecular weight. Studies on polymers containing isobutyl-POSS have utilized GPC to determine molecular weight and polydispersity index (PDI), showcasing its applicability to this class of materials. umass.edu

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A pure sample would ideally exhibit a single sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, such as starting materials from the synthesis, byproducts, or degradation products. The area under the main peak can be used to quantify the purity of the compound.

Diffraction and Scattering Methods for Structural Insights

Diffraction techniques are fundamental for understanding the crystalline nature and atomic arrangement of this compound.

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. POSS compounds are known to be crystalline, and their XRD patterns provide information about the packing of the molecules in the solid state. umass.edu While a specific XRD pattern for this compound is not widely published, data from other isobutyl-POSS derivatives, such as octaisobutyl POSS, show characteristic diffraction peaks. researchgate.netresearchgate.net These patterns typically reveal a high degree of crystallinity. Theoretical studies also contribute to understanding the expected bond lengths and cage geometries that influence the diffraction pattern. aip.org The presence of the allyl group might introduce slight variations in the crystal packing compared to fully isobutyl-substituted POSS.

Table 2: Representative XRD Peak Positions for an Isobutyl-POSS Derivative

2θ (degrees)
~8.5
~9.8
~12.1
~19.7

Note: This data is representative of an isobutyl-POSS compound and may differ for the allyl-substituted version. Data sourced from studies on similar POSS materials. researchgate.netresearchgate.net

Microscopic and Morphological Characterization

Microscopy techniques provide visual information about the morphology and dispersion of this compound, particularly when incorporated into larger material systems.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of materials at the micro and nanoscale. For pure this compound, SEM would reveal the shape and size distribution of its crystals. When incorporated into a polymer matrix, SEM and TEM can provide insights into the dispersion of the POSS molecules. mdpi.comresearchgate.net For instance, TEM images of POSS nanocomposites have shown that the POSS molecules can be uniformly dispersed or form aggregates depending on the compatibility with the host polymer and the loading concentration. mdpi.comresearchgate.netrsc.org These techniques are crucial for understanding how the addition of this compound might affect the morphology and, consequently, the properties of a composite material.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compound1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane
POSSPolyhedral Oligomeric Silsesquioxane
Octaisobutyl POSSOctaisobutylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. It operates by scanning a focused beam of electrons over a sample's surface, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to form an image that reveals detailed information about the surface morphology, texture, and composition.

For this compound, which is a crystalline solid, SEM analysis would be instrumental in examining the size, shape, and distribution of its crystalline structures. It could also reveal information about the surface roughness and the presence of any aggregates or defects. However, a review of publicly available scientific literature and databases indicates that specific SEM micrographs and detailed topographical studies for this compound have not been published.

Table 1: Illustrative SEM Analysis Parameters

This table outlines typical parameters that would be defined for an SEM analysis of a powder sample like this compound. Actual data is not publicly available.

ParameterDescriptionIllustrative Value
Accelerating Voltage The voltage used to accelerate electrons towards the sample, affecting penetration depth and resolution.5-15 kV
Magnification The extent to which the sample surface is magnified.1,000x - 50,000x
Working Distance The distance between the final lens and the sample.10 mm
Detector The type of detector used for imaging (e.g., secondary electrons for topography).Everhart-Thornley Detector (SE)
Sample Coating A conductive coating (e.g., gold, carbon) applied to non-conductive samples to prevent charging.Gold/Palladium (Au/Pd)

Atomic Force Microscopy (AFM) for Nanoscale Surface Features

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale by scanning a sharp probe attached to a cantilever across the sample surface. The deflections of the cantilever, caused by forces between the probe and the surface (such as van der Waals forces), are monitored by a laser and photodiode system to create a three-dimensional map of the surface. AFM can operate in various modes, including contact, non-contact, and tapping mode, allowing for the characterization of both hard and soft materials without the need for conductive coatings.

This technique would be ideal for obtaining quantitative data on the nanoscale roughness of this compound surfaces and for visualizing the arrangement of individual or small clusters of molecules. Despite its utility, specific AFM studies detailing the nanoscale surface features of this compound are not found in the accessible scientific literature.

Transmission Electron Microscopy (TEM) for Internal Morphology

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at a very high resolution. It works by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image that reveals details about the material's morphology, crystal structure, and composition at the atomic scale. Sample preparation is critical and typically involves microtoming the material into very thin sections.

For this compound, TEM could be used to examine the internal structure of its crystals or to visualize how these molecules disperse within a polymer matrix in a composite material. This analysis would be crucial for understanding structure-property relationships in nanocomposites. At present, there are no published TEM images or internal morphology studies specifically for this compound in the reviewed literature.

Thermomechanical and Rheological Analytical Approaches

Understanding the thermal stability, phase transitions, and flow behavior of this compound is essential for its processing and application. Thermomechanical and rheological analyses provide this critical information.

Thermogravimetric Analysis (TGA) for Decomposition Profile Methodologies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides a decomposition profile, indicating the thermal stability of the material. Key data points include the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur.

A TGA analysis of this compound would reveal the temperature at which the organic groups (allyl and isobutyl) begin to degrade and the mass of the remaining inorganic silica core at high temperatures. This information is vital for determining the maximum processing temperature for the material. Publicly available TGA data for this specific compound is currently unavailable.

Table 2: Representative TGA Data for a POSS Compound

The following table is an example of how TGA data for a POSS compound might be presented. Data for this compound is not available.

ParameterTemperature (°C) under N₂Description
T₅% Data not availableTemperature at which 5% weight loss occurs.
T₁₀% Data not availableTemperature at which 10% weight loss occurs.
Tₘₐₓ Data not availableTemperature of maximum rate of decomposition.
Char Yield @ 800°C Data not availablePercentage of material remaining at 800°C.

Differential Scanning Calorimetry (DSC) for Thermal Transition Methodologies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

For this compound, DSC would be used to determine its melting point, which corresponds to the transition from a solid to a liquid state. A melting point range of 231-236 °C is reported by suppliers, but detailed DSC thermograms showing the peak shape, enthalpy of fusion, and any other transitions are not available in research literature.

Table 3: Known Thermal Properties of this compound

This table presents the limited thermal data available from supplier documentation.

PropertyValueSource
Melting Point (mp) 231-236 °CSupplier Data
Glass Transition (Tg) Data not availableN/A
Enthalpy of Fusion (ΔHf) Data not availableN/A

Rheological Studies for Viscoelastic Behavior Assessment

Rheology is the study of the flow and deformation of matter. Rheological studies measure the viscoelastic properties of a material, such as viscosity, storage modulus (G'), and loss modulus (G''). These properties describe how a material behaves under stress or strain, providing insight into its liquid-like (viscous) and solid-like (elastic) characteristics. This is particularly important for understanding the processability of materials in techniques like extrusion or molding.

Rheological analysis of this compound in its molten state would characterize its flow behavior and viscoelastic response, which is crucial for designing its use as an additive in thermoplastic or thermosetting systems. Such detailed rheological studies for the pure compound are not documented in the available scientific papers.

Advanced Techniques for Assessing Substituent Distribution and Purity

The verification of the successful synthesis of a monosubstituted POSS, such as this compound, and the determination of its purity are critical. The main potential impurities include the fully substituted octaisobutyl-POSS, unreacted heptaisobutyl-trisilanol POSS, or polysubstituted species (e.g., diallyl-hexaisobutyl-POSS). Advanced spectroscopic and chromatographic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural analysis of POSS compounds.

¹H NMR: Quantitative ¹H NMR (qNMR) is a powerful method for determining the precise ratio of substituents. core.ac.uknih.gov By comparing the integration of the distinct signals from the allyl group's vinyl protons (typically in the 4.8-6.0 ppm range) with the signals from the numerous protons of the seven isobutyl groups (in the 0.6-2.0 ppm range), the 1:7 functional group ratio can be accurately verified. ox.ac.ukresearchgate.net For quantitative accuracy, it is crucial to use optimized acquisition parameters, such as a sufficiently long relaxation delay (d1), to ensure all protons fully relax between pulses. ox.ac.uk

¹³C NMR: This technique provides complementary information, corroborating the presence of both allyl and isobutyl groups through their unique carbon chemical shifts.

²⁹Si NMR: As the most sensitive NMR probe for the POSS core, ²⁹Si NMR can directly distinguish between the silicon atoms within the cage based on their attached organic group. nih.govresearchgate.net For an ideal this compound molecule, the spectrum is expected to show distinct resonances for the single silicon atom bonded to the allyl group and the seven silicon atoms bonded to isobutyl groups. rsc.org The relative integrals of these peaks provide a direct measure of the substituent distribution on the silicon core. The typical chemical shift regions help identify the degree of condensation of the silicon atoms. uni-muenchen.denih.gov

TechniqueInformation ObtainedTypical Chemical Shift Ranges (ppm)
¹H NMR Confirms presence and ratio of allyl to isobutyl groups.Allyl (vinyl): ~4.8-6.0Allyl (CH₂): ~1.7Isobutyl (CH, CH₂): ~0.6-1.9Isobutyl (CH₃): ~0.9-1.0
²⁹Si NMR Confirms 1:7 ratio of substituted silicon environments on the cage.Si-Allyl: ~ -68 to -69Si-Isobutyl: ~ -67 to -68

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the purity of the final product.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is exceptionally well-suited for analyzing POSS compounds and their potential impurities. sigmaaldrich.comdtic.mil It can easily resolve the target molecule from common byproducts, such as octaisobutyl-POSS, which has a different molecular mass. MALDI-TOF MS provides a rapid and accurate method for detecting monofunctional impurities in end-modified polymers and oligomers. researchgate.net The resulting spectrum displays a distribution of ions, allowing for the clear identification of the primary product and any related species. nih.gov

CompoundFormulaCalculated Molecular Weight ( g/mol )Expected [M+Na]⁺ Peak (m/z)
This compoundC₃₁H₆₈O₁₂Si₈857.55~880.54
Octaisobutyl-POSSC₃₂H₇₂O₁₂Si₈873.60~896.59
Diallyl-Hexaisobutyl-POSSC₃₀H₆₄O₁₂Si₈841.50~864.49

High-Performance Liquid Chromatography (HPLC)

When coupled with mass spectrometry (HPLC-MS), HPLC provides a powerful tool for the separation and identification of components in a mixture. measurlabs.comyoutube.com This technique can effectively separate this compound from both starting materials and side-products based on differences in their polarity and size. nih.govresearchgate.netnih.gov The subsequent MS analysis of the separated fractions provides unambiguous identification based on their mass-to-charge ratios, offering a comprehensive purity profile of the synthesized compound.

Chemical Reactivity and Functionalization Strategies

Role of the Allyl Substituent in Reactive Chemistry

The single allyl group (–CH₂CH=CH₂) is the primary site of chemical reactivity on the POSS molecule, providing a gateway for a multitude of chemical transformations. wikipedia.org Its presence transforms the otherwise inert cage into a versatile macromer. buct.edu.cn

The carbon-carbon double bond in the allyl group is readily available for participation in polymerization reactions. This allows Allyl-heptaisobutyl POSS to be incorporated into polymer chains as a pendant group or to act as a cross-linking agent, connecting multiple polymer chains. nih.govrsc.org This capability is crucial for developing nanocomposites where the POSS moiety can significantly enhance properties such as thermal stability, mechanical strength, and durability of the host polymer. gavinpublishers.comresearchgate.net For instance, it can be copolymerized with monomers like styrene (B11656) using conventional free-radical polymerization techniques. buct.edu.cn The presence of the bulky POSS cage can increase the glass transition temperature (Tg) of the resulting polymer. buct.edu.cn

The heightened reactivity of the allylic position is key to these processes. wikipedia.orgnih.gov The crosslinking ability, often achieved through reactions involving the double bond, is fundamental in creating robust thermoset materials from elastomers. wikipedia.orgrsc.org

The allyl group is not limited to polymerization; its double bond serves as a handle for a wide array of organic reactions, allowing for the introduction of new functional groups. nih.govrsc.org This post-synthesis modification is a powerful strategy for tailoring the properties of the POSS molecule for specific applications. nih.gov

Common transformations include:

Hydrosilylation: Reaction with Si-H containing compounds, often catalyzed by platinum complexes, to form stable silicon-carbon bonds. This is a common method for grafting POSS onto silicone polymers or other substrates. nih.gov

Thiol-Ene Click Chemistry: A highly efficient and often photo-initiated reaction where a thiol (R-SH) adds across the double bond. nih.govmdpi.com This reaction is known for its high yields and tolerance of various functional groups, making it an ideal method for attaching biomolecules or other complex structures to the POSS cage. nih.govmdpi.com

Epoxidation: The double bond can be converted into an epoxide ring using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). nih.govrsc.org This epoxide can then be opened by a variety of nucleophiles, introducing functionalities such as amines and alcohols.

Bromination: The addition of bromine across the double bond yields a dibromo derivative, which can be further converted, for example, into an azide (B81097) to enable alkyne-azide "click" reactions. nih.govrsc.org

Allylic Oxidation: The C-H bonds adjacent to the double bond can be oxidized to introduce hydroxyl groups. wikipedia.org

These transformations demonstrate the allyl group's role as a versatile chemical platform for creating a diverse family of functionalized POSS derivatives. nih.govresearchgate.net

Influence of Heptaisobutyl Groups on Compound Behavior

The seven isobutyl groups (–CH₂CH(CH₃)₂) attached to the other corners of the silicon-oxygen cage are generally considered non-reactive. However, they play a critical role in defining the physical properties and influencing the chemical reactivity of the molecule.

The nonpolar, hydrocarbon nature of the heptaisobutyl groups renders the entire molecule soluble in a range of nonpolar organic solvents. researchgate.net This is a crucial characteristic, as it allows the POSS compound to be easily blended with various organic polymers and processed using standard solution-based techniques. The isobutyl groups effectively form an organic "skin" around the inorganic core, preventing aggregation and ensuring compatibility with organic matrices like chloroform (B151607) and THF. sigmaaldrich.com In contrast, POSS compounds with more polar or smaller substituents often exhibit poor solubility in common organic solvents. researchgate.net

Solubility of Functionalized Heptaisobutyl POSS Derivatives
Functional GroupChloroformTetrahydrofuran (THF)Acetonitrile
[3-(2-Aminoethyl)amino]propylSolubleSolubleInsoluble

Data sourced from publicly available information for a related amino-functionalized heptaisobutyl POSS, illustrating the solubility imparted by the isobutyl groups in common organic solvents. sigmaaldrich.com

Steric hindrance refers to the obstruction of a reaction due to the physical size of atoms or groups of atoms. taylorandfrancis.comfastercapital.comnumberanalytics.com The bulky isobutyl groups create a crowded environment around the POSS cage and can influence the accessibility of the allyl group to incoming reactants. wikipedia.org This steric bulk can slow down reaction rates compared to a less substituted analogue. fastercapital.com

While this can be a limitation, it can also be exploited to control selectivity in chemical reactions. wikipedia.org For example, the steric hindrance may favor the approach of smaller reagents over larger ones or influence the regioselectivity of additions to the allyl double bond. In nucleophilic substitution reactions, significant steric hindrance at the reaction site can make alternative pathways, such as allylic rearrangements (Sₙ2' reactions), more favorable. wikipedia.org Therefore, the heptaisobutyl groups not only ensure solubility but also provide a level of passive control over the reactivity of the functional allyl group.

Strategies for Further Chemical Modification of the POSS Cage

While functionalization typically occurs at the organic substituent, the inorganic silsesquioxane cage itself can be chemically modified. These strategies often involve starting with an "incompletely condensed" POSS structure rather than the fully formed cubic (T₈) cage. nih.govrsc.org

A primary method involves using a trisilanol-POSS, such as Heptaisobutyltricycloheptasiloxane-trisilanol, which has three hydroxyl (Si-OH) groups on one face of the open cage. researchgate.netnih.gov These silanol (B1196071) groups are reactive sites for condensation reactions. For example, they can react with trichlorosilanes in a "corner capping" reaction to close the cage and simultaneously install a new functional group, such as the allyl group in the synthesis of Allyl-heptaisobutyl POSS itself. buct.edu.cn

This approach allows for the synthesis of bifunctional POSS monomers or other complex structures that are not accessible from the fully condensed T₈ molecule. rsc.org By carefully selecting the corner-capping reagent, a wide variety of functionalities can be introduced opposite the open face of the trisilanol, leading to materials with precisely controlled architectures. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The chemical nature of the allyl group in Allyl-heptaisobutyl-POSS primarily dictates its reactivity towards electrophiles rather than nucleophiles.

Nucleophilic Substitution: Direct nucleophilic substitution on the unmodified allyl group of this compound is not a typical reaction pathway. However, allylic systems, in general, can be excellent substrates for bimolecular nucleophilic substitution (SN2) reactions if a leaving group, such as a halide or tosylate, is present on the carbon adjacent to the double bond. libretexts.orglibretexts.org For instance, allylic halides react readily with a variety of nucleophiles. The transition state in these reactions is stabilized by hyperconjugation between the incoming nucleophile's orbital and the conjugated pi bond of the allyl group, leading to enhanced reactivity compared to their saturated counterparts. libretexts.orglibretexts.org While Allyl-heptaisobutyl-POSS does not possess such a leaving group, its allyl moiety could be converted to a more reactive allylic halide for subsequent nucleophilic reactions.

Electrophilic Addition: The electron-rich double bond of the allyl group readily undergoes electrophilic addition reactions. The carbon-silicon bond of the main cage can stabilize a positive charge in the β-position through hyperconjugation, which makes the γ-carbon of the allyl group susceptible to attack by electrophiles. wikipedia.org Common electrophilic additions include:

Halogenation: Reaction with elemental halogens can lead to the addition of halogen atoms across the double bond. wikipedia.org

Epoxidation: Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene of the allyl group into an epoxide. wikipedia.orgwikipedia.org This reaction creates a new, highly reactive functional group on the POSS molecule.

Sakurai Reaction: In the presence of a strong Lewis acid, allylsilanes can react with α,β-unsaturated ketones in a conjugate addition known as the Sakurai reaction. wikipedia.org

The catalytic coupling of allyl electrophiles with various nucleophiles represents a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Formation of Complex Hybrid Polymer Networks

The single allyl group on the POSS cage is an ideal anchor point for polymerization, enabling the creation of advanced organic-inorganic hybrid materials. Two primary "click chemistry" strategies are employed for this purpose: hydrosilylation and thiol-ene reactions.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the allyl double bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst. researchgate.netscirp.org This process forms a stable alkyl-silane linkage and is one of the most important methods in the silicon industry for creating organosilicon compounds. nih.govnih.gov By reacting Allyl-heptaisobutyl-POSS with polymers or monomers containing Si-H groups, the POSS cage can be covalently incorporated into silicone networks, enhancing their thermal stability, mechanical properties, and oxidation resistance. The choice of catalyst is crucial, as it can significantly affect reaction efficiency and selectivity. nih.govnih.gov

Catalyst SystemSubstrateTemperature (°C)Time (h)Yield (%)SelectivityReference
[RhCl(dppbzF)]2Allyl Chloride6020>95>99% (to linear product) nih.gov
Karstedt's CatalystAllylbenzene403-High (β-adduct) scirp.org
Platinum Black1-allyl-4-(trifluoromethyl)benzene--4695.8% (β-adduct) scirp.org

Thiol-Ene Reaction: The thiol-ene reaction is a highly efficient and versatile radical-mediated process where a thiol (R-SH) adds across the allyl alkene. wikipedia.org The reaction proceeds via an anti-Markovnikov addition and can be initiated by UV light or thermal radical initiators. wikipedia.orgnih.gov This "click" reaction is characterized by high yields, stereoselectivity, and rapid rates. wikipedia.org It allows for the precise formation of thioether linkages, connecting the Allyl-heptaisobutyl-POSS molecules to create cross-linked polymer networks or to functionalize surfaces. nih.gov The reaction is robust and can be performed with a wide variety of thiols to introduce different functionalities. nih.govnih.gov

Tailoring Reactivity for Specific Material Integrations

The true potential of Allyl-heptaisobutyl-POSS is realized through the strategic modification of its allyl group to tailor its reactivity for integration into specific material systems. By transforming the allyl group into other functional moieties, the POSS nanoparticle can be incorporated into a diverse range of polymer matrices beyond those accessible through hydrosilylation or thiol-ene chemistry.

A primary example is the epoxidation of the allyl group. wikipedia.org The resulting epoxide-functionalized POSS can then be used as a reactive component in epoxy resins. It can react with curing agents like amines or anhydrides to form a cross-linked network. The incorporation of the POSS cage in this manner can significantly improve the thermomechanical properties, dielectric performance, and flame retardancy of the final epoxy material.

Another strategy involves the hydroboration-oxidation of the allyl group to convert it into a primary alcohol. This alcohol-functionalized POSS can then participate in condensation polymerizations to form polyesters or polyurethanes, or be grafted onto surfaces bearing complementary functional groups.

By selecting the appropriate chemical transformation, the reactivity of the POSS molecule can be precisely tuned, enabling its use as a comonomer, crosslinking agent, or additive in a vast array of materials, including high-performance composites, coatings, and specialty polymers.

Theoretical and Computational Investigations of Pss Allyl Heptaisobutyl Substituted

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. For PSS-Allyl-Heptaisobutyl substituted, DFT calculations can provide invaluable insights into its reaction mechanisms, which are fundamental to controlling its polymerization and functionalization.

Prediction of Reaction Pathways and Transition States

While specific DFT studies on this compound are not abundant in publicly available literature, analogous studies on other functionalized POSS molecules provide a strong basis for predictions. For example, theoretical studies on the hydrolysis of organotrichlorosilanes, the precursors to POSS, have detailed the reaction pathways and energy barriers involved in the formation of the silsesquioxane cage. wikipedia.org Similarly, DFT has been employed to investigate the reaction mechanisms of various organic transformations on functionalized POSS, offering a framework for understanding the reactivity of the allyl group in this specific compound.

Computational Elucidation of Regio- and Stereoselectivity

Many reactions involving the allyl group can lead to different regioisomers and stereoisomers. DFT calculations are instrumental in predicting and explaining the observed selectivity. By comparing the energies of the transition states leading to different products, chemists can determine which isomer is kinetically favored. For the addition of reagents to the allyl double bond of this compound, DFT can elucidate whether the reaction will proceed via a Markovnikov or anti-Markovnikov addition, depending on the reaction conditions and catalysts used.

For instance, in the context of 1,3-dipolar cycloaddition reactions with POSS derivatives containing olefin moieties, theoretical calculations have successfully confirmed experimental observations, predicting the preferred formation of C-5 substituted derivatives. nih.gov This highlights the predictive power of DFT in understanding the regio- and stereochemical outcomes of reactions involving functionalized POSS.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting the reactivity of molecules. aip.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the electrophilic and nucleophilic nature of different parts of the this compound molecule.

The distribution and energies of the HOMO and LUMO are significantly influenced by the substituents on the POSS cage. The heptaisobutyl groups, being electron-donating alkyl groups, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The allyl group, with its π-system, will also contribute to the HOMO and will likely be the primary site for such reactions. Conversely, the LUMO is expected to be located primarily on the inorganic Si-O-Si framework and influenced by the electronegativity of the oxygen atoms.

A theoretical analysis of monosubstituted POSS has shown that the nature of the substituent (electron-donating or electron-withdrawing) significantly impacts the LUMO energy level of the POSS cage. aip.org An electron-withdrawing group lowers the LUMO energy, enhancing the cage's ability to encapsulate electron-rich species. While the allyl group is not strongly electron-withdrawing, its presence can still modulate the electronic properties of the cage. FMO analysis can thus predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of targeted chemical modifications.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Heptaisobutyl-POSS-7.21.58.7Susceptible to strong electrophiles
This compound -6.8 1.2 8.0 Reactive towards electrophiles at the allyl group
PSS-Acryloxypropyl-Heptaisobutyl substituted-7.00.97.9Prone to nucleophilic addition at the acrylate (B77674) group

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of FMO theory and trends observed in related POSS compounds.

Energy Profile Analysis of Reaction Processes

A detailed analysis of the energy profile of a reaction provides a comprehensive understanding of its kinetics and thermodynamics. nih.gov For reactions involving this compound, computational methods can be used to construct these profiles, which map the change in potential energy as the reactants are converted into products.

Studies on the thermal transitions and reaction kinetics of other functionalized POSS compounds have shown that the nature of the peripheral groups (e.g., isobutyl vs. phenyl) can significantly impact the reaction profile. dtic.mil This suggests that the heptaisobutyl groups in this compound play a crucial role in modulating its reactivity and the energetics of its transformations.

Modeling of Molecular Interactions and Supramolecular Assembly

Beyond the study of individual molecules and their reactions, computational modeling can also be used to investigate the interactions between this compound molecules and their tendency to form larger, ordered structures through supramolecular assembly.

Studies on Dimer-Monomer Equilibrium

In solution and in the solid state, POSS molecules can exist in equilibrium between monomeric and dimeric or aggregated forms. This equilibrium is governed by weak intermolecular forces, such as van der Waals interactions and, in some cases, hydrogen bonding if appropriate functional groups are present. The bulky heptaisobutyl groups on this compound will play a significant role in determining the nature and strength of these interactions.

: Hydrogen Bonding Network Formations

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor). libretexts.org In the context of functionalized POSS, these interactions can be broadly categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. chemistryguru.com.sg The presence and nature of these bonds are heavily influenced by the type of functional groups attached to the silica (B1680970) cage. researchgate.net

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools to investigate these interactions at an atomic level. acs.orgnih.gov These methods can elucidate the geometry, strength, and dynamics of hydrogen bonds, providing insights into how they influence the macroscopic properties of materials. nih.gov For instance, Fourier Transform Infrared (FTIR) spectroscopy is an experimental technique that is highly sensitive to the changes in vibrational frequencies of functional groups involved in hydrogen bonding and is often used in conjunction with computational models to validate findings. acs.orgnih.gov

The structure of this compound features a central inorganic Si-O-Si cage. While the allyl and heptaisobutyl groups themselves are not classical hydrogen bond donors or acceptors, the potential for hydrogen bonding arises from possible hydroxylation of the silica cage or the presence of other functional groups introduced during synthesis or through subsequent reactions. For the purpose of this theoretical discussion, we will consider a scenario where hydroxyl (-OH) groups are present on the POSS cage, which is a common occurrence in silsesquioxane chemistry. nih.govresearchgate.net These hydroxyl groups can act as both hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can form between functional groups on the same this compound molecule. The rigid structure of the POSS cage can bring these functional groups into close proximity, facilitating such interactions. For example, a hydroxyl group on one corner of the cage could potentially form a hydrogen bond with an oxygen atom of a neighboring siloxane (Si-O-Si) bridge within the same molecule.

The formation of these internal hydrogen bonds can significantly influence the conformation and rigidity of the organic substituents. chemistryguru.com.sg Computational studies on similar functionalized POSS systems have shown that intramolecular hydrogen bonds can lead to more compact structures.

Intermolecular Hydrogen Bonding and Network Formation

Intermolecular hydrogen bonds are the primary drivers for the self-assembly of this compound molecules into larger, ordered structures. rsc.org When hydroxyl groups are present, the hydrogen of a hydroxyl group on one POSS molecule can form a strong hydrogen bond with an oxygen atom (either from a hydroxyl group or the siloxane cage) of an adjacent molecule.

These intermolecular interactions can lead to the formation of extensive three-dimensional networks. acs.org The strength and directionality of these hydrogen bonds will dictate the packing arrangement and morphology of the resulting supramolecular structure. acs.org For example, strong, complementary hydrogen bonding has been shown to induce the formation of lamellar structures in blends of functionalized POSS. acs.org

The interplay between intramolecular and intermolecular hydrogen bonding is a critical factor. chemistryguru.com.sg In some cases, the formation of strong intramolecular hydrogen bonds might "screen" the functional groups, making them less available for intermolecular interactions. mdpi.com Conversely, in a protic environment or in the solid state, intermolecular hydrogen bonds with solvent molecules or other POSS molecules may be favored.

Illustrative Data from Computational Studies

While specific research data for this compound is not available, the following table provides illustrative data based on typical parameters observed in computational studies of hydrogen-bonded POSS systems. These values for bond lengths and angles are characteristic of moderate to strong hydrogen bonds. mdanalysis.org

Interaction Type Donor-Acceptor Pair Typical H···A Distance (Å) Typical D-H···A Angle (°) Calculated Interaction Energy (kcal/mol)
Intramolecular O-H ··· O(siloxane)1.8 - 2.2140 - 170-3 to -7
Intermolecular O-H ··· O-H1.7 - 2.0160 - 180-5 to -10
Intermolecular O-H ··· O(siloxane)1.8 - 2.3150 - 175-4 to -8

This table is illustrative and provides typical ranges for hydrogen bond parameters based on computational studies of similar functionalized POSS compounds. The actual values for this compound would require specific experimental or computational analysis.

Integration into Hybrid Materials and Polymer Systems

Strategies for Incorporating PSS-Allyl-Heptaisobutyl Substituted into Polymer Matrices

The functional allyl group on the this compound molecule is the primary reactive site for its chemical integration into polymer systems. nih.gov This allows for the creation of covalent bonds between the POSS nanoparticle and the polymer chains, leading to robust and stable hybrid materials. mdpi.commdpi.com

Copolymerization Techniques: Pendant Units and Cross-linking Agents

The allyl functionality of this compound enables its direct participation in various copolymerization reactions. nih.gov It can be introduced as a comonomer in polymerization processes, leading to polymer chains with pendant POSS cages. This approach has been successfully demonstrated with various polymerization techniques, including free-radical polymerization. google.com For instance, the copolymerization of allyl monomers with other vinyl monomers can result in a random distribution of POSS units along the polymer backbone. researchgate.net

Furthermore, if a POSS molecule possesses more than one reactive group, it can act as a cross-linking agent, forming a network structure within the polymer matrix. mdpi.com While this compound is monofunctional with respect to its allyl group, multifunctional POSS derivatives are also utilized to create highly cross-linked and thermally stable materials. mdpi.com

A summary of common copolymerization methods for allyl-functionalized monomers is presented below:

Polymerization MethodDescriptionResulting Structure
Free-Radical Polymerization A common method where the double bond of the allyl group reacts with a growing polymer chain initiated by a free radical.Polymer with pendant POSS units.
Coordination Polymerization Utilizes transition metal catalysts to achieve controlled polymerization, potentially leading to specific tacticity and architecture.Well-defined copolymers with pendant POSS cages.
Ring-Opening Metathesis Polymerization (ROMP) A powerful technique for cyclic olefins, which can be adapted for monomers containing allyl groups.Polymers with precisely placed POSS functionalities.

Grafting onto Polymer Backbones (e.g., "Graft-from" Methods)

"Grafting-from" and "grafting-to" are two primary strategies for attaching POSS units to existing polymer backbones. rsc.orgyoutube.com In a "grafting-from" approach, initiator sites are created on the polymer backbone, from which the polymerization of a POSS-containing monomer can be initiated. nih.gov Conversely, the "grafting-to" method involves reacting a pre-synthesized polymer chain with the reactive allyl group of the this compound molecule. rsc.org

The "grafting-from" method often allows for a higher grafting density, creating a brush-like architecture where the polymer chains extend from the POSS core. youtube.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed for these controlled grafting reactions. nih.gov

Reactive Blending and Melt Mixing Approaches

Reactive blending, or reactive extrusion, is a solvent-free and industrially scalable method for incorporating this compound into thermoplastic polymers. rsc.orgacs.org During melt processing, the allyl group can react with functional groups on the polymer chains, often facilitated by a radical initiator. rsc.org This in-situ reaction forms covalent bonds between the POSS and the polymer matrix, leading to a compatibilized and reinforced material. rsc.org

This approach combines the ease of melt blending with the benefits of chemical bonding, preventing the phase separation that can occur with simple physical blending. rsc.org

Considerations for Physical Blending and Dispersion Challenges (e.g., Agglomeration)

While chemical incorporation methods are often preferred for robust materials, physical blending of this compound into polymers is also a viable approach. mdpi.com This can be achieved through solution casting or melt blending. mdpi.commdpi.com However, a significant challenge in physical blending is the tendency of POSS nanoparticles to agglomerate due to strong intermolecular interactions. nih.govnih.gov

The compatibility between the heptaisobutyl groups on the POSS cage and the polymer matrix plays a crucial role in achieving good dispersion. researchgate.net The non-polar isobutyl groups can enhance compatibility with polyolefins, for example. researchgate.net However, at higher concentrations, even with compatible side groups, POSS can form crystalline domains within the polymer matrix. acs.org The success of physical blending is therefore highly dependent on the processing conditions and the specific polymer system. mdpi.com

Influence on Polymer Architecture and Nanostructure Formation

The integration of this compound can significantly influence the architecture of the resulting polymer at the molecular level and drive the formation of distinct nanostructures. acs.orghybridplastics.com

Development of Side-Chain and Telechelic Polymers

As discussed, copolymerization and grafting techniques directly lead to the formation of side-chain polymers , where the bulky POSS cages are attached as pendant groups to the main polymer chain. unict.it These side chains can restrict the mobility of the polymer backbone, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability. rsc.org

Telechelic polymers are another important architecture, where the POSS units are located at the ends of the polymer chains. rsc.orgpageplace.de These can be synthesized by using a POSS-containing initiator or terminating agent in a controlled polymerization process. rsc.org Telechelic POSS polymers have been shown to improve the thermal properties of the base polymer and can self-assemble into well-defined nanostructures. rsc.orgrsc.org

The table below summarizes the impact of these architectures on polymer properties:

Polymer ArchitectureDescriptionImpact on Properties
Side-Chain Polymers POSS cages are attached as pendant groups along the polymer backbone.Increased glass transition temperature, enhanced thermal stability, modified solution viscosity. nih.govrsc.org
Telechelic Polymers POSS cages are located at the ends of the polymer chains.Improved thermal stability, can induce self-assembly into ordered nanostructures. rsc.orgrsc.org

Control over Nanoparticle Dispersion and Spatial Distribution in Composites

The effective dispersion of this compound nanoparticles within a polymer matrix is crucial for achieving desired property enhancements. The spatial distribution of these nanoparticles can be controlled through various processing techniques, with reactive melt mixing being a particularly effective method. researchgate.netunime.itresearchgate.net

Research has shown that simply physically blending this compound with polymers like polyethylene (B3416737) can lead to the formation of POSS crystallites within the matrix. unipa.it However, a more homogeneous dispersion is achieved through reactive extrusion. researchgate.net This process often involves the use of an initiator, such as dicumyl peroxide, which activates the allyl group on the POSS molecule, enabling it to graft onto the polymer backbone. unime.itresearchgate.net This covalent bonding between the POSS nanoparticles and the polymer chains significantly enhances their dispersion and mitigates the tendency for aggregation. unime.itresearchgate.net

Morphological analyses, such as scanning electron microscopy (SEM), have been employed to visualize the distribution of this compound within polymer matrices. researchgate.net In physically blended systems, agglomerates of POSS may be observed, whereas in reactively extruded composites, a more uniform dispersion of the nanoparticles is typically seen. researchgate.net The improved dispersion in reactively processed systems is attributed to the strong interactions between the grafted POSS molecules and the polymer segments. unime.it

Table 1: Dispersion Methods and Outcomes for this compound in Polymer Composites

Processing MethodMechanismResulting DispersionAnalytical Evidence
Physical BlendingMechanical mixing of polymer and POSSPotential for agglomeration and formation of POSS crystallitesSEM, XRD researchgate.netunipa.it
Reactive Melt MixingCovalent grafting of POSS onto polymer chains via initiatorHomogeneous dispersion of nanoparticlesRheological and spectroscopic analysis, SEM unime.itresearchgate.net

Interfacial Adhesion and Load Transfer Mechanisms in Hybrid Materials

The grafting of this compound onto polymer backbones through its reactive allyl group is a key mechanism for improving interfacial adhesion. unime.it This chemical bonding creates a robust connection between the organic and inorganic phases, leading to the formation of a network structure. unime.it This network, resulting from the interactions between the grafted POSS molecules, contributes to a solid-like behavior observed in rheological analyses of these hybrid materials. unime.it

The improved interfacial adhesion facilitates the transfer of stress from the polymer matrix to the rigid POSS cages, thereby enhancing the mechanical strength and modulus of the composite. mdpi.com In some systems, such as those involving fibers, the incorporation of functionalized POSS has been shown to increase interfacial shear strength. mdpi.com While specific data for this compound is not extensively tabulated in the literature, the principle of enhanced load transfer through improved interfacial adhesion is a well-established concept in polymer nanocomposites. mdpi.com

Table 2: Factors Influencing Interfacial Adhesion and Load Transfer

FactorInfluence on Interfacial AdhesionImpact on Load Transfer
Covalent Bonding (Grafting)Significantly enhances adhesion between POSS and polymerPromotes efficient stress transfer from matrix to nanoparticles
Nanoparticle DispersionGood dispersion increases the interfacial area for interactionMaximizes the reinforcing effect of the nanoparticles
POSS ConcentrationCan influence the formation of a networked structureAffects the overall mechanical response of the composite

Role in Modulating Macromolecular Mobility and Crystallinity in Polymers

Differential Scanning Calorimetry (DSC) is a key technique used to study these phenomena. Research on polyethylene (PE) composites with this compound (referred to as 1POSS in the study) has provided quantitative data on these effects. unipa.it

Table 3: Thermal Properties of Polyethylene (PE) and its Composites with this compound (1POSS) from DSC Analysis (Second Heating Scan)

SampleTm (°C)ΔHm (J/g)Xc (%)
PE110.1102.535.0
PE/1POSS109.890.731.0
PE/DCP/1POSS108.987.830.0
Data sourced from Morici et al. (2016). unipa.it Tm = Melting Temperature, ΔHm = Melting Enthalpy, Xc = Degree of Crystallinity.

Advanced Engineering and Materials Science Applications

Precursors for Advanced Silicone-Based Materials

PSS-Allyl-Heptaisobutyl substituted, also known as Allyl-heptaisobutyl-POSS, serves as a critical precursor in the synthesis of advanced silicone-based materials. Its reactive allyl group enables it to be readily incorporated into silicone polymer chains via hydrosilylation reactions. This process allows for the creation of highly cross-linked silicone networks with enhanced thermal and mechanical properties.

The incorporation of the bulky, cage-like POSS core into the silicone matrix at a molecular level results in materials with several advantages over traditional silicones. These include:

Increased Thermal Stability: The inorganic silicon-oxygen core of the POSS molecule enhances the thermal degradation temperature of the resulting silicone material.

Improved Mechanical Strength: The rigid POSS cage acts as a reinforcing agent, improving the tensile strength and modulus of the silicone elastomer.

Tailorable Properties: The heptaisobutyl groups provide solubility in common organic solvents and compatibility with various polymer matrices, allowing for fine-tuning of the final material's properties.

The hydrosilylation of this compound with hydride-functional siloxanes is a common method to produce these advanced silicone materials. The reaction can be catalyzed by platinum-based catalysts, leading to the formation of a robust and durable three-dimensional network.

Table 1: Properties of Advanced Silicone-Based Materials with this compound

PropertyStandard SiliconeSilicone with this compound
Thermal Decomposition Temp.LowerHigher
Tensile StrengthStandardIncreased
HardnessStandardIncreased
Chemical ResistanceGoodExcellent

Development of High-Performance Adhesives and Sealants

Research has demonstrated that even small weight percentages of functionalized POSS can lead to substantial improvements in the shear strength of epoxy adhesives used in bonding aluminum joints. nih.gov The toughening mechanism is attributed to the ability of the POSS nanoparticles to induce localized plastic deformation in the epoxy matrix, effectively dissipating energy that would otherwise lead to crack propagation. core.ac.uk

Key improvements in adhesives and sealants containing this compound include:

Enhanced Toughness and Impact Resistance: The nano-scale reinforcement provided by the POSS cage structure hinders crack propagation. core.ac.ukadhesivesmag.com

Improved Thermal Stability: The inorganic nature of the POSS core increases the service temperature range of the adhesive.

Better Adhesion to Various Substrates: The organic functional groups on the POSS molecule can improve interfacial bonding with different materials.

The synergistic effect of combining this compound with other nanofillers, such as carbon nanotubes, has also been explored to further enhance the mechanical and adhesive properties of epoxy systems. researchgate.net

Flame Retardancy Mechanisms in Polymer Composites

The incorporation of silicon-containing compounds is a well-established strategy for imparting flame retardancy to polymers. This compound contributes to this field through several mechanisms when blended with polymers like polycarbonate. During combustion, the POSS molecules migrate to the surface of the polymer and form a protective, insulating char layer of silica (B1680970) (silicon dioxide). google.com

This char layer acts as a physical barrier that:

Limits the release of flammable volatile compounds from the decomposing polymer into the gas phase where combustion occurs.

Reduces the transfer of heat from the flame to the underlying polymer, slowing down its degradation.

Prevents the ingress of oxygen , which is necessary to sustain the combustion process.

Applications in Optical Sensors and Optoelectronic Materials

While specific research on this compound in optical sensors is limited, the broader class of POSS materials shows significant promise in this area. The ability to functionalize the POSS cage with various organic groups allows for the tuning of its refractive index and compatibility with different polymer matrices used in optical devices.

In the field of optoelectronics, particularly in Organic Light Emitting Diodes (OLEDs), POSS derivatives are being explored to enhance device performance and lifetime. The incorporation of POSS can lead to materials with:

Improved Thermal Stability: Crucial for the longevity of OLEDs which can generate significant heat during operation.

Enhanced Mechanical Properties: Providing better durability for flexible displays and lighting.

Tailorable Optical Properties: The refractive index of the material can be adjusted to improve light extraction efficiency.

The hybrid nature of POSS allows for the creation of materials that bridge the gap between traditional organic and inorganic semiconductors, potentially leading to novel device architectures with improved charge transport and light emission characteristics.

Fabrication of Aerogels with Tailored Properties

Aerogels are a class of ultralight, highly porous materials with exceptional thermal insulation properties. mdpi.com The synthesis of aerogels often involves a sol-gel process followed by a drying step that preserves the porous structure. mdpi.com this compound can be incorporated into the aerogel structure to create organic-inorganic hybrid aerogels with tailored properties. researchgate.netnih.govresearchgate.netbohrium.com

The inclusion of this POSS derivative can offer several benefits:

Enhanced Mechanical Strength: The rigid POSS cage can reinforce the delicate aerogel network, making it less brittle and more robust. nih.govbohrium.com

Controlled Porosity: The size and distribution of pores within the aerogel can be influenced by the presence of the bulky POSS molecules, allowing for control over the material's density and thermal conductivity. unityfvg.itresearchgate.netnih.gov

Hydrophobicity: The isobutyl groups on the POSS molecule can impart hydrophobic properties to the aerogel, making it resistant to moisture, which can otherwise compromise its insulating performance.

The allyl functionality allows for the covalent bonding of the POSS molecule into the aerogel network, preventing leaching and ensuring long-term stability of the material's properties. This opens up possibilities for creating advanced aerogels for applications in thermal insulation, catalysis, and as lightweight structural materials. researchgate.netnih.govresearchgate.netbohrium.com

Contribution to Shape-Memory Materials Development

Shape-memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original shape upon exposure to an external stimulus, such as heat. nih.govmdpi.comresearchgate.netmdpi.com The development of SMPs with tailored properties is a rapidly growing field of research. This compound can contribute to the development of advanced SMPs, particularly those based on polyurethane or epoxy networks.

The key contributions of this POSS compound to SMPs include:

Crosslinking: The allyl group can participate in crosslinking reactions, forming covalent bonds that establish the permanent shape of the polymer network. nih.gov The degree of crosslinking can be controlled to tune the mechanical properties and the shape-memory effect.

Reinforcement: The POSS cage acts as a nanoscale reinforcing filler, improving the modulus and strength of the SMP, which is crucial for applications requiring high recovery forces.

Thermal Stability: The incorporation of POSS can enhance the thermal stability of the SMP, allowing for higher operating temperatures.

Research on SMPs containing POSS has shown that the type and amount of POSS can be used to control the glass transition temperature (Tg), which is often the trigger for the shape-memory effect. mdpi.com This allows for the design of SMPs with specific activation temperatures for a wide range of applications, from biomedical devices to deployable aerospace structures. nih.gov

Enhancement of Mechanical Performance and Surface Durability in Engineered Materials

The incorporation of this compound into various polymer matrices is a proven strategy for enhancing their mechanical performance and surface durability. As a nanoscale filler, it offers significant advantages over traditional micro-scale fillers.

Mechanical Performance:

The addition of this POSS compound to polymers such as epoxies can lead to a significant increase in:

Tensile Strength and Modulus: The rigid, inorganic POSS cage provides reinforcement at the molecular level.

Toughness and Fracture Resistance: The POSS nanoparticles can initiate energy-dissipating mechanisms such as crazing and shear yielding in the polymer matrix, which helps to prevent catastrophic failure. core.ac.uk

Table 2: Mechanical Properties of Epoxy Composites with this compound

PropertyNeat EpoxyEpoxy with this compound
Tensile StrengthStandardIncreased
Fracture ToughnessStandardSignificantly Increased
Impact StrengthStandardIncreased

Surface Durability:

When incorporated into coatings and other surface treatments, this compound can improve:

Hardness and Scratch Resistance: The hard silica-like core of the POSS molecule enhances the surface hardness of the material.

Wear Resistance: The improved mechanical properties of the surface layer lead to a reduction in material loss due to abrasion. mdpi.com

Hydrophobicity and Chemical Resistance: The isobutyl groups can create a low-energy surface that repels water and other chemicals, leading to improved durability in harsh environments. mdpi.com

The ability of this compound to improve both the bulk mechanical properties and the surface characteristics of materials makes it a valuable additive in a wide range of engineering applications, from protective coatings to high-strength composites.

Development of Low-k Dielectric Nanocomposite Films for Electronics

The relentless miniaturization of electronic components necessitates the development of advanced insulating materials with low dielectric constants (low-k) to minimize signal delay, power consumption, and crosstalk between interconnects. Silsesquioxane-based materials are highly suitable for these applications due to their intrinsically high dielectric strength, low dielectric constants, high volume resistivity, and low dissipation factors. wikipedia.org

Research on polyimide (PI) films, a common material in electronics, demonstrates the efficacy of this approach. By integrating POSS additives, the dielectric constant of the resulting hybrid films can be significantly reduced. For instance, studies on related POSS-polyimide nanocomposites have achieved dielectric constants as low as 2.52. mdpi.com The reduction is attributed to the synergistic effect of the bulky hexafluoroisopropylene groups within the polyimide matrix and the large silsesquioxane cages of the POSS additives. mdpi.com The this compound molecule, with its seven bulky isobutyl groups, is designed to produce a similar effect.

The allyl functional group on the this compound molecule offers a distinct advantage by enabling it to be chemically bonded into the polymer network. This covalent linkage prevents the aggregation of the POSS nanoparticles, ensuring a uniform, nano-level dispersion which is critical for achieving consistent dielectric properties and maintaining optical transparency in the films. mdpi.com

Table 1: Dielectric Properties of Polyimide/POSS Nanocomposite Films

MaterialFrequencyDielectric Constant (k)Dissipation Factor (Df)
Neat Polyimide (6FPI-0)1 MHz2.840.009
Polyimide with 25% TSP-POSS (6FPI-25)1 MHz2.520.011
Polyimide-Silica Hybrid FilmNot Specified2.79Not Specified
Data sourced from studies on comparable POSS-based systems. mdpi.comresearchgate.net

Integration into Structural Components for Industrial and Electronic Applications

The integration of this compound into polymers yields nanocomposites with significantly improved mechanical and thermal properties, making them suitable for use as structural components in demanding industrial and electronic environments. wikipedia.org The inorganic Si-O-Si core of the POSS molecule imparts greater stiffness, strength, and thermal stability, while the organic substituents ensure compatibility and energy dissipation. nih.govresearchgate.net

When used as a nanofiller, this compound can lead to remarkable enhancements in the mechanical performance of the host polymer. The rigid POSS cage acts as a nanoscale reinforcing agent. Research on epoxy resins, which are widely used as structural adhesives and composite matrices in aerospace and electronics, has shown that the addition of POSS nano-modifiers can achieve a superior balance of stiffness, toughness, and thermal stability. nih.gov

Key findings from research on POSS-enhanced polymers include:

Enhanced Stiffness and Strength : In one study, incorporating just 5 wt% of a POSS-based nano-modifier into an epoxy resin resulted in a 27% increase in the Young's modulus. nih.gov The improved strength is attributed to increased cross-linking density and the effective dispersion of applied forces throughout the polymer matrix. nih.gov

Improved Toughness : Epoxy resins are inherently brittle. The addition of POSS can significantly improve fracture toughness. Studies have demonstrated that POSS can increase the fracture toughness of epoxy resin by as much as 130% by creating a rougher fracture surface and a more tortuous path for crack propagation, which effectively dissipates energy. nih.gov

Increased Thermal Stability : The silsesquioxane core enhances the thermal stability of polymers. In a bismaleimide (B1667444) (BMI) composite, the introduction of a POSS derivative increased the char yield at 800 °C by approximately 31.5%, indicating superior high-temperature performance. researchgate.net

Higher Glass Transition Temperature (Tg) : The incorporation of POSS can increase the glass transition temperature of a polymer, allowing the material to maintain its structural integrity at higher operating temperatures. wikipedia.org However, this effect can be dependent on the loading and dispersion, as high concentrations may lead to aggregation and an increase in free volume, which can sometimes lower the Tg. nih.gov

The ability of this compound to be covalently bonded into the polymer matrix via its allyl group is crucial for these structural applications. This ensures efficient load transfer from the polymer matrix to the rigid POSS nanofiller, maximizing the reinforcement effect and preventing phase separation or leaching of the additive over time. nih.gov

Table 2: Enhancement of Mechanical Properties in POSS-Polymer Nanocomposites

Polymer MatrixPOSS Additive (wt%)Property EnhancementReference Finding
Epoxy Resin5% POSS Nano-modifierYoung's Modulus+27%
Epoxy ResinNot specifiedFracture Toughness+130%
DBMI Resin6.0% P-POSSFlexural Strength+42.3%
DBMI Resin2.0% P-POSSImpact Strength+136%
Data sourced from studies on comparable POSS-based systems. researchgate.netnih.gov

Conclusion and Future Research Directions

Summary of Key Advancements and Insights for PSS-Allyl-Heptaisobutyl Substituted

Research into this compound and related POSS compounds has yielded significant insights into their role in creating next-generation materials. The primary advancement lies in its function as a nanoscale building block that can be incorporated into polymer matrices to create nanocomposites with enhanced properties.

The heptaisobutyl groups contribute to the solubility of the molecule in non-polar polymers and solvents, as well as imparting a degree of flexibility to the resulting material. The key to its versatility, however, lies in the reactive allyl group (H₂C=CH-CH₂R). This functional group serves as a gateway for a multitude of chemical modifications, allowing the POSS cage to be covalently bonded into a polymer network. This is a significant step up from simply dispersing the nanoparticles as inert fillers.

Key advancements include:

Enhanced Thermal and Mechanical Properties: The incorporation of POSS molecules into polymer matrices has been shown to improve the thermal stability and mechanical strength of the host polymer. researchgate.netmdpi.com The rigid, inorganic core of the POSS molecule can enhance the service temperature and stiffness of materials.

Controlled Copolymerization: The allyl group facilitates the integration of the POSS molecule into polymer chains via various polymerization techniques. Coordination-insertion copolymerization of allyl monomers with ethylene (B1197577) has been successfully demonstrated, providing a pathway for creating well-defined, functionalized polyolefins. nih.gov

Tailorable Surface Properties: The introduction of POSS moieties can alter the surface properties of materials. For instance, the incorporation of a similar compound, [3-(2-aminoethyl)amino]propyl-heptaisobutyl substituted POSS (AHIP), into a polyimide matrix was found to slightly increase the water contact angle, indicating a change in surface hydrophobicity. researchgate.net

Dielectric Constant Reduction: A notable advancement is the ability of POSS compounds to lower the dielectric constant of polymers. The incorporation of just 5% of AHIP into a polyimide matrix resulted in a significant decrease in its dielectric constant. researchgate.netresearchgate.net This is a critical property for advanced electronic applications, where low-dielectric materials are required to minimize signal loss and cross-talk.

Identification of Remaining Challenges in Synthesis, Characterization, and Integration

Despite the promising advancements, several challenges remain in the widespread adoption of this compound.

Synthesis: The synthesis of POSS molecules with a single, reactive functional group like the allyl group, while the other seven corners are occupied by inert isobutyl groups, requires precise control over reaction conditions to avoid the formation of multifunctionalized or undesirable byproducts. Achieving high yields of the monosubstituted product is a significant synthetic hurdle. General principles for preparing POSS-based materials emphasize the importance of maintaining the integrity of the POSS rigid cage during chemical transformations. nih.gov

Characterization: Thorough characterization of the synthesized this compound and its subsequent nanocomposites is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are essential to confirm the chemical structure and the successful functionalization of the POSS cage. Determining the degree of dispersion of the POSS molecules within the polymer matrix is another challenge. Poor dispersion can lead to aggregation, which can be detrimental to the final properties of the material.

Integration: The primary challenge in integration is ensuring a strong interfacial bond between the POSS molecule and the host polymer matrix. While the allyl group provides a reactive handle, optimizing the copolymerization or grafting reaction conditions is critical to maximize the covalent linkage. Incompatibility between the POSS molecules and the polymer can lead to phase separation and a failure to realize the desired property enhancements.

Emerging Research Avenues in Advanced Materials Science and Engineering

The unique properties of this compound are opening up new avenues of research in materials science. The versatility of the allyl group is a key driver of these emerging applications. nih.gov

Current research is exploring:

Advanced Functional Coatings: The allyl group can be modified through reactions like epoxidation or thiol-ene "click" chemistry. nih.govnih.gov This allows for the development of coatings with tailored functionalities, such as scratch resistance, anti-fouling properties, or specific optical characteristics.

High-Performance Dielectrics: Building on the demonstrated ability of POSS to lower the dielectric constant, research is focused on developing new insulating materials for microelectronics and high-frequency communication systems. researchgate.net The goal is to create materials with ultra-low dielectric constants without compromising their mechanical and thermal stability.

Novel Porous Materials: By linking functionalized POSS units, it is possible to create novel porous materials. nih.gov The controlled polymerization of this compound could lead to the formation of well-defined porous networks with high surface areas, suitable for applications in catalysis, separation, and sensing.

Potential for Novel Material Functionalities and Niche Applications (Non-Biomedical)

Looking ahead, the potential for this compound to enable novel material functionalities is vast. The ability to precisely engineer the interface between the inorganic POSS core and the organic polymer matrix at the molecular level is a powerful tool for materials design.

Potential niche applications include:

Next-Generation Composites for Aerospace: The combination of low density, high thermal stability, and improved mechanical properties makes POSS-based nanocomposites attractive for aerospace applications where weight reduction and performance are critical.

Advanced Optical Materials: The modification of the allyl group could be used to attach chromophores or other optically active molecules to the POSS cage, leading to the development of new materials for optical sensors, light-emitting diodes (LEDs), and other photonic devices.

Specialty Adhesives and Sealants: The reactive nature of the allyl group can be harnessed to create highly cross-linked networks, leading to the development of high-strength adhesives and sealants with excellent thermal and chemical resistance.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining substituent distribution in PSS-Allyl-Heptaisobutyl substituted compounds, and what methodological steps are involved?

  • Answer: Quantitative MALDI-ToF-MS is a primary method for analyzing substituent distribution due to its high sensitivity and resolution. Key steps include:

  • Sample Preparation: Derivatize the compound to enhance ionization efficiency, using matrices like 2,5-dihydroxybenzoic acid.
  • Data Acquisition: Perform mass spectral analysis in positive ion mode with laser intensities optimized to avoid fragmentation.
  • Statistical Evaluation: Use peak intensity ratios to calculate substitution patterns, supported by software tools for deconvolution .
    • Supporting Data: Adden et al. (2006) demonstrated this approach for hydroxyethyl celluloses, achieving a resolution of ±0.1 substituents per monomer unit .

Q. How should researchers minimize experimental error during sample preparation for this compound compound analysis?

  • Answer: Critical steps include:

  • Replicates: Analyze samples in duplicate or triplicate to account for instrumental variability .
  • Dilution Protocols: Dilute samples exceeding the standard curve range using buffers compatible with the compound’s solubility (e.g., anhydrous acetonitrile) .
  • Contamination Prevention: Use fresh pipette tips for each reagent and sample to avoid cross-contamination .

Advanced Research Questions

Q. How can statistical methods resolve contradictions in substituent distribution data from NMR spectroscopy vs. MALDI-ToF-MS?

  • Answer: Discrepancies often arise from technique-specific biases:

  • NMR Limitations: Insensitive to low-abundance substituents or long-chain heterogeneity.
  • MALDI-ToF-MS Biases: May favor ionization of certain substituent patterns.
  • Resolution Strategy: Apply multivariate statistics (e.g., principal component analysis) to identify systematic errors. Cross-validate results with size-exclusion chromatography (SEC) paired with light scattering .

Q. What validation criteria are essential for new analytical methods targeting this compound compounds?

  • Answer: Follow pharmacopeial guidelines (e.g., USP 〈1225〉):

  • Specificity: Demonstrate no interference from siloxane byproducts or solvents.
  • Linearity: Achieve R² ≥ 0.98 across the working concentration range.
  • Precision: Maintain ≤5% relative standard deviation (RSD) for intra-day and inter-day replicates .

Q. How can MALDI-ToF-MS protocols for hydroxyethyl celluloses be adapted to analyze this compound compounds?

  • Answer: Key adjustments include:

  • Matrix Selection: Replace traditional organic matrices with ionic liquids (e.g., 1,8-bis(dimethylamino)naphthalene) to enhance ionization of siloxane backbones.
  • Solvent Compatibility: Use toluene-based solvents to prevent aggregation during sample spotting .

Q. What systematic review strategies are effective for compiling data on novel this compound compounds?

  • Answer: Follow the HPV Chemical Challenge Program framework:

  • Literature Search: Prioritize peer-reviewed journals and regulatory databases (e.g., EPA’s ChemView).
  • Data Triangulation: Combine experimental results with computational models (e.g., QSAR) to predict unreported properties like biodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.